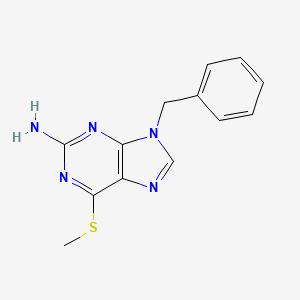

9-Benzyl-6-methylsulfanyl-purin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9-benzyl-6-methylsulfanylpurin-2-amine is a chemical compound with the molecular formula C13H13N5S It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-benzyl-6-methylsulfanylpurin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available purine derivatives.

Methylation: The purine derivative undergoes methylation to introduce the methylsulfanyl group at the 6-position.

Benzylation: The compound is then subjected to benzylation to introduce the benzyl group at the 9-position.

Amination: Finally, the compound undergoes amination to introduce the amino group at the 2-position.

The reaction conditions for these steps typically involve the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of 9-benzyl-6-methylsulfanylpurin-2-amine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure cost-effectiveness and scalability. The reaction conditions are optimized to maximize yield and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

9-benzyl-6-methylsulfanylpurin-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

9-benzyl-6-methylsulfanylpurin-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions

Wirkmechanismus

The mechanism of action of 9-benzyl-6-methylsulfanylpurin-2-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes involved in purine metabolism, disrupting the synthesis of nucleic acids.

Pathways Involved: It interferes with DNA and RNA synthesis, leading to the inhibition of cell proliferation, particularly in rapidly dividing cells such as cancer cells

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-mercaptopurine: A well-known antimetabolite used in the treatment of leukemia.

Azathioprine: An immunosuppressive drug used in organ transplantation and autoimmune diseases.

Uniqueness

9-benzyl-6-methylsulfanylpurin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike 6-mercaptopurine and azathioprine, this compound has a benzyl group at the 9-position and a methylsulfanyl group at the 6-position, which may contribute to its unique mechanism of action and potential therapeutic applications .

Biologische Aktivität

9-Benzyl-6-methylsulfanyl-purin-2-amine is a purine derivative notable for its significant biological activity, particularly within pharmacology. Its structure includes a benzyl group at the nitrogen atom in position 9, a methylsulfanyl group at position 6, and an amino group at position 2 of the purine ring. This unique configuration contributes to its potential therapeutic applications, especially in oncology.

Chemical Structure

The molecular formula of this compound is C13H14N5S. The compound's structural features can be summarized as follows:

| Position | Group |

|---|---|

| 2 | Amino group |

| 6 | Methylsulfanyl group |

| 9 | Benzyl group |

Pharmacological Properties

Research indicates that this compound and its derivatives exhibit cytotoxic effects, making them promising candidates for anti-cancer therapies. They are classified under thiopurines, which are known for their ability to interfere with DNA synthesis and repair mechanisms, thereby hindering the proliferation of cancer cells. This compound has been studied for its potential use in treating various malignancies due to these properties .

The mechanism by which this compound exerts its biological effects involves interaction with enzymes critical for nucleotide metabolism. This interaction may influence pathways essential for cell survival and proliferation. Preliminary studies suggest that the compound may inhibit specific enzymes involved in purine metabolism, leading to altered cellular functions.

Case Studies and Experimental Findings

- Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, assays conducted on human leukemia cell lines showed a dose-dependent decrease in cell viability, indicating its potential as an anti-leukemic agent .

- Mechanistic Studies : Further research has focused on elucidating the precise biochemical pathways affected by this compound. Studies have indicated that it may induce apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death .

- Comparative Analysis : A comparative study with other thiopurines highlighted that this compound has a unique profile of biological activity, showing enhanced potency against certain malignancies compared to structurally similar compounds.

Interaction with Biological Targets

Research has also explored the binding affinity of this compound with various biological targets:

| Biological Target | Binding Affinity (Ki) | Effect on Pathway |

|---|---|---|

| Nucleotide Metabolizing Enzymes | Moderate | Inhibition of DNA synthesis |

| Apoptotic Pathways | High | Induction of apoptosis |

These interactions suggest that the compound could play a role in modulating critical cellular processes involved in cancer progression and treatment.

Eigenschaften

CAS-Nummer |

51112-65-3 |

|---|---|

Molekularformel |

C13H13N5S |

Molekulargewicht |

271.34 g/mol |

IUPAC-Name |

9-benzyl-6-methylsulfanylpurin-2-amine |

InChI |

InChI=1S/C13H13N5S/c1-19-12-10-11(16-13(14)17-12)18(8-15-10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,14,16,17) |

InChI-Schlüssel |

YDUZAMOWVCAJTJ-UHFFFAOYSA-N |

Kanonische SMILES |

CSC1=NC(=NC2=C1N=CN2CC3=CC=CC=C3)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.